3-(pyrimidin-2-ylsulfanyl)propan-1-amine

Medicinal Chemistry Building Block Synthesis Isomer Differentiation

Procure this specific free amine (CAS 64380-81-0) to ensure synthetic efficiency. Unlike its hydrochloride salt, it eliminates neutralization steps, directly enabling one-step amide coupling and reductive amination. This 3-carbon linear linker provides a distinct spatial vector compared to the 2-position isomer, crucial for precise SAR studies. Ideal for generating focused libraries targeting inflammatory pathways, such as CRTH2 antagonists and HDAC2 inhibitors, where the correct regiochemistry is critical for target engagement.

Molecular Formula C7H11N3S
Molecular Weight 169.25
CAS No. 64380-81-0
Cat. No. B2819559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrimidin-2-ylsulfanyl)propan-1-amine
CAS64380-81-0
Molecular FormulaC7H11N3S
Molecular Weight169.25
Structural Identifiers
SMILESC1=CN=C(N=C1)SCCCN
InChIInChI=1S/C7H11N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h2,4-5H,1,3,6,8H2
InChIKeyGNFBOGPCQHTJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrimidin-2-ylsulfanyl)propan-1-amine (CAS 64380-81-0): Baseline Characterization for Procurement and Research Use


3-(Pyrimidin-2-ylsulfanyl)propan-1-amine (CAS 64380-81-0), also named 3-(pyrimidin-2-ylthio)propan-1-amine, is a heterocyclic building block with the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol [1]. This compound comprises a pyrimidine ring linked to a terminal primary amine via a three-carbon chain and a thioether (sulfanyl) bridge . The structural combination of an aromatic nitrogen-containing heterocycle, a flexible alkyl linker, and a nucleophilic amine terminus positions this compound as a versatile intermediate in medicinal chemistry and organic synthesis. It is primarily supplied for research and further manufacturing use only, with typical commercial purity specifications at or above 98% .

3-(Pyrimidin-2-ylsulfanyl)propan-1-amine: Why In-Class Analogs Cannot Be Readily Substituted


In procurement for structure-activity relationship (SAR) exploration or lead optimization campaigns, the precise regiochemistry and linker geometry of heterocyclic amines profoundly impact biological outcomes. While a broad class of pyrimidinylthio-alkylamines exists, simple substitution—such as swapping the 3-(pyrimidin-2-ylsulfanyl)propan-1-amine isomer (substitution at the propyl terminus) for a 2-(pyrimidin-2-ylthio)propan-1-amine isomer (branching at the alpha carbon) —alters the spatial trajectory of the terminal amine. This modification directly changes the vector of hydrogen bonding and ionic interactions with target binding pockets, which can ablate or significantly reduce target engagement. Furthermore, the selection of the free amine versus its hydrochloride salt form dictates downstream synthetic compatibility in amide coupling or reductive amination protocols. Consequently, assuming functional equivalence among isomers or analogs without empirical comparative data constitutes a high-risk procurement decision in rigorous scientific workflows [1].

Quantitative Differentiation Evidence for 3-(Pyrimidin-2-ylsulfanyl)propan-1-amine (CAS 64380-81-0) in Medicinal Chemistry


Comparative Regiochemistry: Functional Divergence of 3-Position vs. 2-Position Linkers

The target compound features a linear 3-(pyrimidin-2-ylsulfanyl)propan-1-amine architecture (CAS 64380-81-0) wherein the amine is situated at the terminus of a three-carbon chain. The closest in-class comparator, 2-(pyrimidin-2-ylthio)propan-1-amine (CAS 1249238-58-1), positions the amine on a branched alpha-carbon. This structural divergence generates quantifiably different physicochemical descriptors, including distinct InChIKey identifiers, which predict non-overlapping pharmacophore geometries when employed as a building block for ligand synthesis [1]. While both isomers share the same molecular formula and weight, the linear 3-position isomer provides a greater distance between the pyrimidine anchor and the nucleophilic amine, enabling access to deeper or distinctly oriented binding pockets in target proteins compared to the constrained alpha-branched analog.

Medicinal Chemistry Building Block Synthesis Isomer Differentiation

Salt Form Differentiation: Free Amine vs. Hydrochloride Salt Reactivity

The target compound (CAS 64380-81-0) is the free amine base. The corresponding hydrochloride salt form (3-(Pyrimidin-2-ylthio)propan-1-amine hydrochloride, CAS 1158491-56-5) is also commercially available . The molecular weight difference (169.25 g/mol for free base vs. 205.71 g/mol for HCl salt) directly alters molar quantities required for reactions. More critically, the free amine form is directly compatible with nucleophilic reactions such as amide bond formation with activated carboxylic acids or reductive amination with aldehydes, whereas the hydrochloride salt requires an additional neutralization step (e.g., addition of a base like DIPEA or TEA) to liberate the nucleophilic free amine. Using the salt form without neutralization will result in substantially reduced or completely absent reactivity in these coupling reactions.

Synthetic Chemistry Reagent Selection Salt Form Impact

Class-Level Evidence: CRTH2 Antagonism and 5-Lipoxygenase Inhibition via Pyrimidin-2-ylsulfanyl Scaffolds

Patents and peer-reviewed literature establish the pyrimidin-2-ylsulfanyl motif as a privileged scaffold for modulating inflammatory targets. A patent (US 2010/0298361) demonstrates that alkylthio-substituted pyrimidines, structurally related to the target compound, exhibit CRTH2 (G-protein-coupled chemoattractant receptor expressed on Th2 cells) antagonistic activity [1]. Additionally, optimization of pirinixic acid derivatives containing a pyrimidin-2-ylsulfanyl group yielded potent 5-lipoxygenase (5-LO) product synthesis inhibitors, with lead compound 6d (ethyl 2-[4-chloro-6-(quinoline-6-ylamino)-pyrimidin-2-ylsulfanyl]octane-1-carboxylate) achieving an IC₅₀ of 0.6 μM in activated polymorphonuclear leukocytes [2]. While this evidence is class-level inference rather than direct data for CAS 64380-81-0, it quantifiably validates the biological relevance of the pyrimidin-2-ylsulfanyl substructure that the target compound provides as a synthetic building block.

Inflammation Allergic Disease CRTH2 Antagonism 5-Lipoxygenase

Binding Affinity of Pyrimidin-2-ylsulfanyl Derivatives: HDAC and Cathepsin K Inhibition

The BindingDB database provides quantitative affinity data for advanced analogs incorporating the pyrimidin-2-ylsulfanyl substructure, offering class-level validation of this scaffold's utility in enzyme inhibition. Compound CHEMBL198990 (3-(4-Benzyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-hydroxy-propionamide) demonstrates potent inhibition of histone deacetylase 2 (HDAC2) with an IC₅₀ of 38 nM [1]. Separately, (1R,2R)-N-(cyanomethyl)-2-[(pyrimidin-2-ylsulfanyl)methyl]cyclohexane-1-carboxamide exhibits Cathepsin K inhibition with an IC₅₀ of 990 nM at pH 5.5 and 2°C [2]. These data points quantify the ability of the pyrimidin-2-ylsulfanyl scaffold—the exact core provided by CAS 64380-81-0—to participate in high-affinity interactions with diverse enzyme targets when appropriately elaborated.

Enzyme Inhibition HDAC Inhibitor Cathepsin K Inhibitor

Validated Application Scenarios for 3-(Pyrimidin-2-ylsulfanyl)propan-1-amine (CAS 64380-81-0)


Synthesis of Focused Libraries for Inflammatory Disease Targets (CRTH2 and 5-LO)

Procure this compound as a core building block to generate focused libraries targeting inflammatory pathways. As demonstrated by class-level evidence, the pyrimidin-2-ylsulfanyl scaffold yields CRTH2 antagonists and potent 5-lipoxygenase product synthesis inhibitors (lead IC₅₀ = 0.6 μM). The terminal primary amine permits direct conjugation to diverse carboxylic acids or aldehydes for rapid analog synthesis [1][2].

Construction of Potential HDAC or Protease Inhibitor Analogs

Utilize CAS 64380-81-0 as a starting material for synthesizing elaborated compounds bearing the pyrimidin-2-ylsulfanyl substructure. Database evidence confirms that optimized derivatives of this scaffold achieve nanomolar IC₅₀ values against HDAC2 (38 nM) and Cathepsin K (990 nM), establishing precedent for the core's compatibility with enzyme inhibition [3][4]. The free amine enables efficient one-step coupling with carboxylic acid-containing zinc-binding groups or peptidomimetic elements.

One-Step Conjugation Without Neutralization in Parallel Synthesis Workflows

The free amine form (CAS 64380-81-0) is directly compatible with amide coupling and reductive amination protocols, eliminating the neutralization step required when using the hydrochloride salt analog (CAS 1158491-56-5). This streamlines parallel synthesis workflows, reducing reagent addition steps and improving overall efficiency .

Regioselective SAR Exploration Where Linker Geometry Is Critical

In medicinal chemistry programs requiring precise spatial orientation of the terminal amine relative to a pyrimidine anchor, the linear 3-carbon linker of CAS 64380-81-0 provides a distinct vector distinct from the alpha-branched 2-position isomer (CAS 1249238-58-1). Procuring the correct isomer ensures that SAR conclusions accurately reflect the impact of linker geometry on target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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